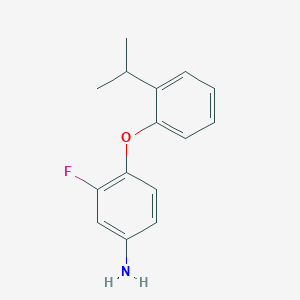

3-Fluoro-4-(2-isopropylphenoxy)aniline

Description

Properties

IUPAC Name |

3-fluoro-4-(2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-10(2)12-5-3-4-6-14(12)18-15-8-7-11(17)9-13(15)16/h3-10H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIZULLKOQGJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-isopropylphenoxy)aniline typically involves the nucleophilic substitution of a fluorinated aniline derivative with an isopropylphenoxy group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2-isopropylphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Fluoro-4-(2-isopropylphenoxy)aniline is utilized in several scientific research areas, including:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as drug development for targeting specific enzymes or receptors.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues identified from the evidence include:

3-Fluoro-4-(4-methylphenoxy)aniline

- Substituent: 4-methylphenoxy.

- Application: Limited data available, but structurally simpler derivatives are often used in early-stage drug discovery .

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline

- Substituent : Tetrahydrofuran-methoxy.

- Properties: Melting point: 78–80°C. Solubility: Ethanol, chloroform, dichloromethane.

- Key Difference : The oxygen-rich tetrahydrofuran ring introduces polarity, improving solubility in organic solvents compared to alkyl-substituted analogues .

3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline

- Substituent : Pyrrolotriazine-oxy.

- Application : Demonstrated c-Met kinase inhibitory activity via molecular docking and QSAR studies. The heterocyclic substituent enhances π-π stacking and hydrogen bonding with kinase active sites .

N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline

- Substituent : Morpholinyl + phthalimido-hydroxypropyl.

- Properties :

- Molecular weight: 399.42.

- Melting point: 155–156°C.

- Application : Identified as a Linezolid impurity; the morpholine ring increases polarity, while the phthalimido group may influence metabolic stability .

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline

- Substituent : Pyrrolidine-ethoxy.

- Properties :

- Molecular weight: 224.27.

Physicochemical Properties

Key Observations :

- Bulky substituents (e.g., isopropyl, phthalimido) correlate with higher melting points and lower aqueous solubility.

- Polar groups (e.g., morpholinyl, tetrahydrofuran) improve solubility in organic solvents.

Research Findings and Data Gaps

- Molecular Docking : emphasizes that substituent geometry critically influences docking accuracy and binding scores, underscoring the need for precise structural optimization .

Biological Activity

3-Fluoro-4-(2-isopropylphenoxy)aniline is a fluorinated aromatic amine known for its potential biological activities. It has garnered interest in medicinal chemistry due to its structural features that may influence its interaction with biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H16FNO

- Molecular Weight : 245.3 g/mol

- CAS Number : 946742-35-4

The compound features a fluorine atom at the 3-position and an isopropylphenoxy group at the 4-position of the aniline structure, which may enhance its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or altering conformational states.

- Receptor Modulation : It can potentially act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Properties :

-

Proteomics Research :

- The compound has been employed as a biochemical tool in proteomics research, aiding in the exploration of protein interactions and functions. Its unique structure allows for effective binding to target proteins, facilitating the study of complex biological processes.

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate substitution but may increase side reactions |

| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity |

| Catalyst (H₂) | 10% Pd/C, 1–3 atm | Excess catalyst can lead to over-reduction |

How does the fluorine atom and isopropylphenoxy group influence the compound’s reactivity and biological interactions?

Q. Advanced Research Focus

- Fluorine’s Role : Enhances metabolic stability and lipophilicity, improving membrane permeability. The electron-withdrawing effect of fluorine modulates the amine’s pKa, affecting protonation states in biological systems .

- Isopropylphenoxy Group : Introduces steric bulk, reducing off-target binding. The isopropyl group’s hydrophobicity may enhance binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .

Q. Structure-Activity Relationship (SAR) Insights :

| Modification | Effect on Activity | Example Application |

|---|---|---|

| Fluorine at meta position | Increased metabolic stability | Antimicrobial agents |

| Isopropylphenoxy substitution | Improved target selectivity | Kinase inhibitors |

What analytical techniques are recommended for characterizing this compound and its derivatives?

Q. Basic Research Focus

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) + 0.1% formic acid for separation. MS in positive ion mode detects [M+H]⁺ at m/z 234.1 .

- NMR : Key signals include:

- ¹H NMR : δ 6.8–7.2 ppm (aromatic protons), δ 1.2 ppm (isopropyl CH₃).

- ¹⁹F NMR : δ -110 to -120 ppm (meta-fluorine) .

How can computational docking guide the design of derivatives targeting specific enzymes (e.g., c-Met kinase)?

Q. Advanced Research Focus

- Glide Docking (Schrödinger) : Rigorous sampling of ligand conformations using OPLS-AA force fields. Prioritize poses with hydrogen bonds to kinase hinge residues (e.g., Met1160) and hydrophobic interactions with the isopropyl group .

- QSAR Models : Use Hammett constants (σ) for fluorine and steric parameters (Es) for isopropyl to predict inhibitory constants (Ki). A study on c-Met inhibitors showed R² = 0.89 for logKi vs. electronic descriptors .

How should researchers resolve contradictions in reported biological activities across similar fluorinated anilines?

Q. Advanced Research Focus

- Case Study : Discrepancies in antimicrobial activity between 3-fluoro and 4-fluoro isomers can arise from differences in:

- Cellular uptake : LogP values (e.g., 3-fluoro: 2.8 vs. 4-fluoro: 3.1) .

- Target binding : Molecular dynamics simulations show 3-fluoro derivatives form stronger H-bonds with bacterial topoisomerase IV .

- Methodological Mitigation :

- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C).

- Use isogenic bacterial strains to control for efflux pump variability .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

- Hazard Profile : Corrosive (skin/eye irritation) and sensitizing. Use PPE (nitrile gloves, goggles) and work in a fume hood .

- Waste Disposal : Quench amines with 10% acetic acid before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.